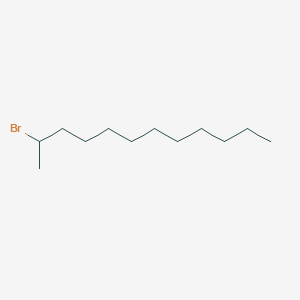

2-Bromododecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97571. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUUCQVKMWBSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927848 | |

| Record name | 2-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13187-99-0, 13287-02-0 | |

| Record name | 2-Bromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13187-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Considerations of 2 Bromododecane

From a nomenclature perspective, the compound is systematically named 2-bromododecane according to IUPAC rules. nih.gov This name precisely describes its structure: a dodecane (B42187) backbone, which is a saturated twelve-carbon straight-chain alkane, substituted with a bromine atom at the second carbon position. nih.govnist.gov This specific placement of the bromine atom distinguishes it from its isomer, 1-bromododecane (B92323), where the bromine is attached to a terminal carbon. wikipedia.org

The chemical formula for this compound is C₁₂H₂₅Br. nih.gov The presence of the bromine atom on a secondary carbon introduces a chiral center, meaning this compound can exist as two different stereoisomers (R and S enantiomers). The structural formula can be represented as CH₃(CH₂)₉CH(Br)CH₃. sigmaaldrich.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 13187-99-0 nih.gov |

| PubChem CID | 98299 nih.gov |

| Molecular Formula | C₁₂H₂₅Br nih.gov |

| SMILES | CCCCCCCCCCC(C)Br nih.gov |

| InChIKey | GIUUCQVKMWBSRT-UHFFFAOYSA-N nih.gov |

Significance of 2 Bromododecane in Modern Synthetic Chemistry and Materials Science

Strategic Approaches for the Synthesis of this compound from Precursor Molecules

The synthesis of this compound can be achieved through targeted reactions involving specific precursor molecules. The choice of precursor and synthetic route is critical for achieving desired purity and yield.

A primary method for synthesizing this compound is through the nucleophilic substitution of 2-dodecanol. ontosight.ai In this reaction, the hydroxyl (-OH) group of the alcohol is replaced by a bromine atom. This transformation is typically accomplished using various halogenating agents. One common reagent for this purpose is phosphorus tribromide (PBr₃). ontosight.ai The reaction involves the protonation of the hydroxyl group, followed by an Sₙ2 attack by the bromide ion, leading to the formation of this compound and phosphorous acid as a byproduct. Another approach involves treating the alcohol with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, to facilitate the conversion.

This compound can also be prepared via the free radical bromination of dodecane (B42187). ontosight.ai This method involves the reaction of dodecane with bromine in the presence of ultraviolet (UV) light or a radical initiator. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. During propagation, a bromine radical abstracts a hydrogen atom from the dodecane chain to form a dodecyl radical. This radical then reacts with a bromine molecule (Br₂) to form the bromododecane product and a new bromine radical.

However, this method typically yields a mixture of brominated isomers. The regioselectivity of the reaction is governed by the stability of the radical intermediate (tertiary > secondary > primary). lscollege.ac.in For dodecane, hydrogen abstraction can occur at any carbon atom along the chain. Abstraction of a hydrogen from a secondary carbon (positions 2 through 11) leads to a more stable secondary radical compared to the primary radical formed by abstraction from a terminal carbon (position 1). Consequently, while this compound is a major product, other secondary bromo-isomers (3-, 4-, 5-, and 6-bromododecane) are also formed, making this route less selective than synthesis from 2-dodecanol.

Synthesis of this compound from 2-Dodecanol via Halogenation Reagents

Catalytic Synthesis and Regioselectivity in this compound Formation and Transformation

Catalysis plays a crucial role in controlling the regioselectivity of reactions involving this compound, particularly in elimination reactions to form alkenes.

The dehydrohalogenation of this compound typically yields a mixture of alkene isomers. For instance, treatment with a strong base like potassium tert-butoxide results in a mixture of 1-dodecene (B91753), (E)-2-dodecene, and (Z)-2-dodecene. acs.org However, modern catalytic methods offer significantly improved regioselectivity.

Research has demonstrated that cobalt-catalyzed reactions can achieve highly regioselective dehydrohalogenation of alkyl halides. acs.orgnih.gov When this compound is treated with a Grignard reagent, such as dimethylphenylsilylmethylmagnesium chloride (Me₂PhSiCH₂MgCl), in the presence of a cobalt(II) chloride catalyst and an N-heterocyclic carbene (NHC) ligand like IMes•HCl, the reaction selectively produces the terminal alkene, 1-dodecene. acs.org The reaction is believed to proceed through a mechanism involving an alkylcobalt intermediate and subsequent β-hydride elimination, rather than a conventional E2 pathway. nih.gov The choice of ligand is critical, with phosphine (B1218219) ligands showing inferior reactivity and selectivity compared to NHC ligands. acs.org

| Reagent/Catalyst System | Products | Selectivity | Source |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | 1-dodecene, (E)-2-dodecene, (Z)-2-dodecene | Mixture of terminal and internal alkenes | acs.org |

| CoCl₂ / IMes•HCl / Me₂PhSiCH₂MgCl | 1-dodecene | High selectivity for terminal alkene | acs.org |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports an ionic reactant from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orggoogle.com

While direct examples involving this compound are specific, the principle can be illustrated using the analogous reagent 1-bromododecane (B92323) or the closely related 1-bromodecane (B1670165). In a typical PTC alkylation, an organic-insoluble nucleophile (like sodium acetate) in an aqueous phase can be made to react with an water-insoluble alkyl halide (like 1-bromodecane) in an organic phase. google.com The quaternary ammonium cation pairs with the acetate (B1210297) anion, and this lipophilic ion pair dissolves in the organic phase, allowing the acetate to react with the 1-bromodecane to form decyl acetate. google.commdpi.com This methodology is widely applicable and demonstrates how PTC can be used to overcome solubility barriers in synthesizing a variety of compounds from bromoalkane precursors. beilstein-journals.org

Cobalt-Catalyzed Dehydrohalogenation Reactions of this compound to Alkenes

Green Chemistry Principles in this compound Synthesis and Utilization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry are relevant to the synthesis and reactions of bromoalkanes like this compound.

Phase-transfer catalysis is itself considered a green chemistry technique. wikipedia.org It often allows for the use of water as a solvent, reducing the need for volatile and potentially toxic organic solvents. wikipedia.orgacsgcipr.org Furthermore, PTC can enable the use of inexpensive and environmentally benign inorganic bases, such as carbonates, instead of more hazardous organic bases. acsgcipr.org

In the context of bromination, greener approaches aim to avoid the direct use of hazardous elemental bromine. pixel-online.net Electrosynthesis offers one such alternative, where a brominating agent is generated in-situ from a safer source like potassium bromide, minimizing hazards and waste. pixel-online.net Another sustainable approach is aerobic oxidative bromination, which uses oxygen from the air as the oxidant. acs.org Catalytic systems have been developed that use air to oxidize bromide sources like HBr or NaBr, providing a "green" pathway for C-Br bond formation. acs.org These methods enhance safety and atom economy, key goals of green chemistry.

Sustainable Bromination Techniques Relevant to Bromoalkane Synthesis

The development of "green" chemical processes is a primary focus in modern organic synthesis, and the bromination of alkanes is no exception. researchgate.net Sustainable techniques aim to increase atom economy, use less hazardous reagents, and minimize environmental impact.

One prominent sustainable strategy is oxidative bromination, which utilizes hydrogen bromide (HBr) or alkali metal bromides like sodium bromide (NaBr) in conjunction with an oxidant. rsc.orgnih.gov A widely explored system employs hydrogen peroxide (H₂O₂) as a clean and inexpensive oxidant with HBr. This method is characterized by its high atom efficiency, as the only byproduct is water. researchgate.net Research has shown that various cycloalkanes and straight-chain alkanes can be effectively brominated using the HBr-H₂O₂ system, often promoted by light irradiation, to produce secondary bromides. researchgate.net

Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with HBr for the oxidative bromination of various substrates. rsc.org This method is noted for its simple conditions and the low cost of the reagents. rsc.org The development of catalytic systems, such as those using pyridinium (B92312) nitrate (B79036) ([C₄Py]NO₃), allows for aerobic bromination where oxygen from the air serves as the terminal oxidant. nih.gov This system is effective for benzylic and alkyl bromination using HBr as the bromine source. nih.gov These oxidative methods represent a significant improvement over traditional techniques that use elemental bromine, which is highly toxic and less selective. cambridgescholars.com

Table 1: Comparison of Sustainable Bromination Methods

| Method | Bromine Source | Oxidant | Key Advantages |

|---|---|---|---|

| Peroxide Bromination | HBr | H₂O₂ | High atom efficiency, water as the only byproduct, inexpensive reagents. researchgate.net |

| DMSO-Based Bromination | HBr | DMSO | Mild conditions, high bromide-atom-economy, low-cost reagents. rsc.org |

Flow Chemistry Approaches for Enhanced Efficiency in Alkyl Halide Transformations

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of alkyl halides. organic-chemistry.org The key benefits include superior heat and mass transfer, improved safety, and enhanced reproducibility and scalability. organic-chemistry.orgresearchgate.net The small dimensions of microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.org

The improved safety of flow systems is particularly advantageous when handling hazardous reagents or highly exothermic reactions. durham.ac.uk For instance, the generation of potentially explosive intermediates can be managed more safely due to the small reaction volumes at any given moment. durham.ac.uk This technology has been successfully applied to radical-based carbonylation reactions of alkyl halides like 1-bromododecane, where pressurized carbon monoxide gas was used in a continuous microflow system. beilstein-journals.orgacs.org This process demonstrated that full conversion could be achieved in a very short residence time of just 12 minutes, yielding the desired aldehyde product. acs.org

Furthermore, flow chemistry enables the integration of multiple reaction and purification steps into a single, automated process, often referred to as "telescoping". organic-chemistry.orgdurham.ac.uk This can involve the use of packed-bed reactors containing immobilized reagents or scavengers to purify the product stream in-line, eliminating the need for separate work-up procedures and reducing waste. durham.ac.uk

Emerging Synthetic Strategies for Brominated Alkanes

Research into the synthesis of brominated alkanes continues to yield innovative strategies that offer greater control and efficiency. These emerging methods often leverage novel catalytic systems or unique reaction conditions to achieve selective C-H functionalization.

One novel approach is the photoirradiative phase-vanishing (PV) method, which generates hydrogen bromide (HBr) in situ from the reaction of an alkane (like isooctane) and molecular bromine under photoirradiation. organic-chemistry.org This generated HBr then undergoes a radical addition to an alkene in a separate phase to produce terminal bromoalkanes. organic-chemistry.org This technique simplifies the synthesis of 1-bromoalkanes and minimizes the use of hazardous organic solvents, representing a green chemistry approach. organic-chemistry.org

Another significant area of development is the direct functionalization of alkanes. While direct bromination often leads to a mixture of products, two-step protocols have been developed for the terminal functionalization of alkanes. nih.govchemguide.net These systems can involve an initial manganese-mediated bromination of the alkane with Br₂, which yields a mixture of alkyl bromides. This is followed by a palladium or nickel-catalyzed tandem reaction that selectively leads to a linear functionalized product. nih.gov Such methods are powerful for converting simple alkanes into more valuable, specifically functionalized molecules.

Catalytic systems that activate C-H bonds are at the forefront of synthetic chemistry. nih.gov Efficient oxidative bromination of alkanes can be achieved with an aqueous HBr-H₂O₂ system in the presence of a catalyst and light irradiation, which favors the formation of secondary bromides from straight-chain alkanes. researchgate.net These methods are characterized by high atom efficiency and the use of inexpensive reagents, making them attractive alternatives for C-H activation through bromination. researchgate.net

Elucidation of Reaction Mechanisms Involving 2 Bromododecane

Nucleophilic Substitution Reactions of 2-Bromododecane (SN1/SN2)

Nucleophilic substitution reactions involve the replacement of the bromine atom in this compound by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). wikipedia.org this compound, as a secondary halogenoalkane, can undergo substitution by either the SN1 or the SN2 mechanism, or often a mixture of both. chemguide.co.ukchemguide.co.uk

The SN1 mechanism is a two-step process that begins with the slow ionization of the alkyl halide to form a carbocation intermediate, which is the rate-determining step. quora.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com In contrast, the SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs. organicchemistrytutor.comlibretexts.org

The choice between the SN1 and SN2 pathways is influenced by several factors. The SN1 reaction is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents. libretexts.orglibretexts.org Weaker nucleophiles also favor the SN1 pathway. lumenlearning.com Conversely, the SN2 reaction is favored by strong nucleophiles and polar aprotic solvents. wikipedia.orglumenlearning.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. organicchemistrytutor.comlibretexts.org The SN1 reaction rate, however, depends only on the concentration of the alkyl halide, as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.commsu.edu

Stereochemical Inversion in SN2 Pathways with Alkyl Bromides

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. organicchemistrytutor.comsparknotes.com This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a process known as "backside attack". sparknotes.commasterorganicchemistry.com This backside attack leads to a transition state where the carbon atom is pentacoordinate, with the incoming nucleophile and the departing leaving group positioned 180° from each other. libretexts.orgmasterorganicchemistry.com As the new bond with the nucleophile forms and the bond with the leaving group breaks, the other three substituents on the carbon atom "flip" over, much like an umbrella inverting in a strong wind. organicchemistrytutor.com This results in a product with the opposite stereochemical configuration compared to the starting material. For example, the reaction of (S)-2-bromobutane with a nucleophile via an SN2 mechanism yields the (R)-product. masterorganicchemistry.com This inversion of configuration is a direct consequence of the concerted, single-step nature of the SN2 mechanism. sparknotes.com

Influence of Substrate and Nucleophile on Reaction Kinetics of Halogenated Alkanes

The kinetics of nucleophilic substitution reactions of halogenated alkanes are significantly influenced by the structure of the substrate and the nature of the nucleophile.

Substrate Structure: The structure of the alkyl halide plays a crucial role in determining the reaction rate and mechanism. In SN2 reactions, steric hindrance is a major factor. masterorganicchemistry.com The rate of SN2 reactions decreases as the substitution on the carbon atom bearing the halogen increases. msu.edumasterorganicchemistry.com Therefore, the reactivity order for SN2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.com Tertiary alkyl halides are essentially unreactive via the SN2 pathway due to the steric bulk hindering the backside attack of the nucleophile. chemguide.co.ukmsu.edu For SN1 reactions, the stability of the carbocation intermediate is the determining factor. masterorganicchemistry.com Since carbocation stability follows the trend tertiary > secondary > primary, the rate of SN1 reactions is fastest for tertiary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com As a secondary alkyl halide, this compound can react via both pathways, but the conditions will dictate the dominant mechanism. chemguide.co.uk

Nucleophile: The strength and concentration of the nucleophile are critical, particularly for SN2 reactions. lumenlearning.com A strong nucleophile will favor the SN2 pathway, as it is directly involved in the rate-determining step. organicchemistrytutor.comlumenlearning.com The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. libretexts.org In contrast, the rate of an SN1 reaction is independent of the nucleophile's concentration because the nucleophile only participates in the fast, second step of the reaction. masterorganicchemistry.comlibretexts.org Therefore, weak nucleophiles tend to favor the SN1 mechanism. lumenlearning.com

Table 1: Factors Influencing SN1 and SN2 Reaction Pathways

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary > Primary masterorganicchemistry.commasterorganicchemistry.com | Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles favored lumenlearning.com | Strong nucleophiles favored lumenlearning.com |

| Solvent | Polar protic solvents (e.g., water, alcohols) libretexts.orglibretexts.org | Polar aprotic solvents (e.g., acetone, DMSO) wikipedia.orglumenlearning.com |

| Kinetics | Unimolecular (rate = k[Alkyl Halide]) masterorganicchemistry.commsu.edu | Bimolecular (rate = k[Alkyl Halide][Nucleophile]) organicchemistrytutor.comlibretexts.org |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration organicchemistrytutor.comsparknotes.com |

| Intermediate | Carbocation masterorganicchemistry.com | None (transition state) organicchemistrytutor.com |

Elimination Reactions of this compound (E1/E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, like nucleophilic substitutions, can proceed through two main pathways: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular). libretexts.org The E1 reaction is a two-step process involving the formation of a carbocation intermediate, similar to the SN1 reaction. quora.com The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine, and the bromide ion is simultaneously eliminated. dummies.com

For secondary alkyl halides like this compound, both E1 and E2 mechanisms are possible and often compete with SN1 and SN2 reactions. chemguide.co.uk The choice between elimination and substitution, and between the E1 and E2 pathways, is determined by factors such as the strength of the base, the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com Strong bases favor the E2 mechanism, while weak bases or the absence of a strong base allows for the E1 pathway. libretexts.orgpharmaguideline.com High temperatures generally favor elimination over substitution. masterorganicchemistry.com

Regioselective Dehydrohalogenation Pathways from this compound

The dehydrohalogenation of this compound can lead to the formation of different isomeric alkenes, specifically 1-dodecene (B91753), (E)-2-dodecene, and (Z)-2-dodecene. The regioselectivity of this reaction, which dictates the position of the double bond in the product, is highly dependent on the reaction conditions, particularly the base used. acs.org

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. libretexts.org For this compound, this would predict the formation of 2-dodecene over 1-dodecene. However, the use of a sterically hindered, bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), in this case, 1-dodecene. libretexts.org This is due to the steric hindrance making it more difficult for the bulky base to access the internal β-hydrogen, thus favoring the abstraction of a more accessible terminal proton. libretexts.org

For instance, the treatment of this compound with potassium tert-butoxide in tert-butyl alcohol results in a mixture of 1-dodecene, (E)-2-dodecene, and (Z)-2-dodecene. acs.org More selective methods have been developed. For example, a cobalt-catalyzed dehydrohalogenation reaction using a Grignard reagent can selectively produce 1-dodecene. acs.org

Factors Governing E/Z Selectivity in Alkene Formation

When dehydrohalogenation of this compound leads to the formation of 2-dodecene, the stereochemistry of the double bond, resulting in either the (E) or (Z) isomer, is also a critical consideration. The E/Z selectivity is primarily governed by the stereochemistry of the E2 transition state.

The E2 reaction requires a specific spatial arrangement of the departing hydrogen and the leaving group, known as an anti-periplanar conformation. libretexts.orgchemistrysteps.com In this arrangement, the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.com This anti-periplanar requirement dictates the stereochemical outcome of the reaction.

For a substrate like this compound, rotation around the C2-C3 bond allows for two possible anti-periplanar transition states leading to the formation of 2-dodecene. The transition state that minimizes steric interactions between the larger substituents will be lower in energy and therefore favored, leading to the major product. Generally, the transition state leading to the (E)-alkene is more stable than the one leading to the (Z)-alkene because it minimizes steric strain between the alkyl groups. chemistrysteps.com Consequently, the (E)-isomer is typically the major product in E2 reactions of acyclic substrates. chemistrysteps.com

Table 2: Comparison of E1 and E2 Elimination Reactions

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Rate Law | rate = k[Alkyl Halide] quora.com | rate = k[Alkyl Halide][Base] dummies.com |

| Mechanism | Two steps, carbocation intermediate quora.com | One concerted step dummies.com |

| Base Strength | Weak base is sufficient libretexts.orgpharmaguideline.com | Strong base required libretexts.orgpharmaguideline.com |

| Solvent | Polar protic solvent favors pharmaguideline.comslideshare.net | Solvent polarity is less critical slideshare.net |

| Regioselectivity | Zaitsev's rule generally followed libretexts.org | Can be Zaitsev or Hofmann depending on base size libretexts.org |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required libretexts.orgchemistrysteps.com |

Radical Reactions and Carbonylation Processes Initiated by Alkyl Halides

Alkyl halides such as this compound can also participate in radical reactions. These reactions are typically initiated by light or a radical initiator. uou.ac.in For example, 1-bromododecane (B92323) has been used in radical reduction reactions. researchgate.net

Carbonylation reactions involving the insertion of a carbon monoxide (CO) molecule can also be initiated by alkyl halides. Thermally induced radical carbonylation of alkyl bromides often requires high pressures of CO. beilstein-journals.org For instance, the radical formylation of 1-bromododecane has been achieved using tributyltin hydride and a radical initiator under CO pressure in a microflow system. beilstein-journals.orgacs.org Palladium-catalyzed carbonylation is another important process. For example, 1-bromododecane has been used as a starting material in the synthesis of akolactone A, which involves a palladium-catalyzed carbonylation step. tandfonline.com

Vitamin B12-Catalyzed Tandem Radical Additions with 1-Bromododecane as a Model Substrate

Organometallic Reactions of this compound and Related Alkyl Halides

Grignard reagents are powerful carbon-based nucleophiles widely used in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org A Grignard reagent is formed by reacting an alkyl halide, such as this compound, with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The magnesium inserts into the carbon-bromine bond, creating a highly polar organomagnesium compound, 2-dodecylmagnesium bromide. libretexts.orgpressbooks.pub In this reagent, the carbon atom bonded to magnesium is highly nucleophilic due to the polarity of the C-Mg bond. libretexts.org

The formation and subsequent reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water or other protic solvents to quench the reagent, forming the corresponding alkane (dodecane). libretexts.org

Grignard reagents derived from this compound can react with a variety of electrophiles. A primary application is their reaction with carbonyl compounds. masterorganicchemistry.compressbooks.pub

Reaction with Aldehydes: Addition of 2-dodecylmagnesium bromide to an aldehyde (like ethanal), followed by an acidic workup, yields a secondary alcohol. chemguide.co.uk

Reaction with Ketones: Reaction with a ketone (like propanone) produces a tertiary alcohol after protonation. chemguide.co.ukpressbooks.pub

Reaction with Esters: Grignard reagents typically add twice to esters. The first addition results in a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Reaction with Carbon Dioxide: Reaction with carbon dioxide, followed by acidification, produces a carboxylic acid. masterorganicchemistry.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.org While these reactions traditionally focus on sp²-hybridized carbons, methods have been developed for the inclusion of sp³-hybridized alkyl halides like this compound. chemrxiv.orggoogle.com A key challenge in using alkyl halides is the potential for β-hydride elimination from the organopalladium intermediate. chemrxiv.orgmit.edu

One application is the palladium-catalyzed dehydrohalogenation of alkyl bromides to form olefins. For example, 1-bromododecane can be converted to 1-dodecene at room temperature using a palladium catalyst. mit.edu The proposed mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) complex. The resulting Pd(II) intermediate can then undergo β-hydride elimination to form the olefin, a hydridopalladium bromide species (L₂PdHBr), and regenerate the catalyst. mit.edu Mechanistic studies on 1-bromododecane indicate that oxidative addition and a subsequent step are partially rate-determining. mit.edu

In Suzuki-Miyaura cross-coupling reactions, alkyl halides can be coupled with organoboron compounds. While less reactive than aryl halides, the coupling of alkyl halides has been achieved. google.com The general catalytic cycle for these reactions involves:

Oxidative Addition: The alkyl halide (e.g., this compound) adds to a Pd(0) catalyst to form an alkylpalladium(II) halide intermediate. libretexts.org

Transmetallation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Similarly, palladium catalysis can be used to couple alkyl bromides with pyridine (B92270) N-oxides, introducing secondary and tertiary alkyl groups onto the pyridine ring. ulb.ac.be

Grignard Reagent Formation and Subsequent Reactions

Deborylative Alkylation Mechanisms with Bromoalkanes

Deborylative alkylation provides a novel method for forming carbon-carbon bonds by using geminal bis(boronate) esters as nucleophilic partners for alkyl halides. nih.govacs.org This reaction represents an umpolung (polarity reversal) strategy, where the carbon atom attached to boron acts as a carbanion equivalent. nih.gov

Studies have shown that bromoalkanes, including 1-bromododecane, are effective electrophiles in this transformation. acs.org The reaction is typically promoted by a strong alkoxide base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), in a solvent like THF or toluene. acs.org

The proposed mechanism involves the attack of the alkoxide base on one of the boron atoms of the geminal bis(boronate) ester. nih.gov This induces a deborylation event, generating a highly reactive α-boryl carbanion intermediate. This boron-stabilized carbanion is a potent nucleophile that then attacks the alkyl halide (e.g., bromododecane) in an Sₙ2-type displacement of the bromide, forming the new C-C bond and yielding a secondary organoboronate product. nih.govacs.org

| Base | Solvent | Conversion (%) | Yield (%) |

| KOH | THF | <5 | – |

| NaOt-Bu | THF | 100 | 91 |

| KOt-Bu | THF | 100 | 68 |

| NaOt-Bu | Dioxane | 75 | 70 |

| KOt-Bu | Toluene | 80 | 76 |

Data for the reaction of a geminal bis(boronate) with bromododecane under various conditions. acs.org

This methodology is effective for a range of primary and secondary alkyl halides. nih.govacs.org For instance, both chlorododecane and iodododecane react efficiently, although the latter may give slightly lower yields due to competing elimination reactions. acs.org

Applications of 2 Bromododecane in Advanced Organic Synthesis

2-Bromododecane as a Precursor for Dodecyl-Containing Molecules

The introduction of a dodecyl group into a molecular structure can dramatically alter its physical and chemical properties, often imparting amphiphilicity or modifying the characteristics of polymeric materials. This compound is a key reagent for achieving this functionalization.

The synthesis of surfactants and amphiphilic copolymers often utilizes alkyl halides like bromododecane to introduce the necessary hydrophobic tail. These molecules, which possess both hydrophilic and hydrophobic regions, are crucial in a variety of applications due to their ability to self-assemble at interfaces.

One strategy for creating such molecules involves the reaction of bromododecane with hydrophilic precursors. For instance, gemini (B1671429) surfactants, which have two hydrophobic tails and two hydrophilic head groups connected by a spacer, can be synthesized using bromododecane. In one such synthesis, N,N-dimethylethylenediamine, sodium 2-bromoethylsulfonate, and bromododecane are used as raw materials to produce a gemini surfactant. nih.govacs.org Another approach involves the alkylation of diamines with 1-bromododecane (B92323) to create intermediates for hyperbranched surfactants. mdpi.com

Amphiphilic copolymers, which are polymers containing both hydrophilic and hydrophobic monomer units, can also be prepared using bromododecane. For example, amphiphilic polycations have been synthesized through the free-radical polymerization of monomers containing dodecyl quaternary ammonium (B1175870) groups. nih.gov Additionally, novel functionalized amphiphilic polymers can be created by derivatizing existing polymers, such as those based on dimethyl 5-hydroxyisophthalate and polyethylene (B3416737) glycols, by attaching a dodecyl chain via reaction with bromododecane. tandfonline.com Another example is the synthesis of an amphiphilic block copolymer based on 2-vinylpyridine, which was synthesized from vanillin (B372448) and 1-bromododecane. researchgate.net A bifurcated amphiphile has also been synthesized where sodium hydride is used to generate an alkoxide that then undergoes a nucleophilic substitution with 1-bromododecane. nih.gov

The following table summarizes representative examples of surfactant-like derivatives and amphiphilic copolymers synthesized using bromododecane.

| Product Type | Reactants | Reference |

| Gemini Surfactant | N,N-dimethylethylenediamine, sodium 2-bromoethylsulfonate, bromododecane | nih.govacs.org |

| Hyperbranched Surfactant Intermediate | Diamine, 1-bromododecane | mdpi.com |

| Amphiphilic Polycation | Monomers with dodecyl quaternary ammonium groups | nih.gov |

| Functionalized Amphiphilic Polymer | Polymer with phenolic hydroxyl group, bromododecane | tandfonline.com |

| Amphiphilic Block Copolymer | Vanillin, 1-bromododecane, 2-vinylpyridine | researchgate.net |

| Bifurcated Amphiphile | Alkoxide, 1-bromododecane | nih.gov |

The incorporation of dodecyl side chains into polymers can significantly influence their properties, such as solubility, thermal behavior, and self-assembly characteristics. This compound is a key reagent for introducing these side chains onto a polymer backbone.

One common method is the quaternization of polymers containing amine groups with bromododecane. For example, quaternized poly(dimethylaminoethyl methacrylate) (qPDMAEMA) can be prepared by reacting the DMAEMA monomer with dodecyl bromide, followed by free radical polymerization. researchgate.net This results in a polymer with dodecyl quaternary ammonium side chains, which can impart antimicrobial properties. researchgate.net Similarly, amphiphilic polycations with dodecyl quaternary ammonium side chains have been synthesized for use in antimicrobial coatings. nih.gov

Another approach involves the synthesis of monomers that already contain the dodecyl side chain, which are then polymerized. For example, the monomer for poly(N-dodecylcarbazole)-2,7-diyl was synthesized via nucleophilic substitution. In a different strategy, non-symmetric isoindigo polymers have been created by first alkylating a precursor with 1-bromododecane to introduce a dodecyl side chain, followed by condensation with another isatin (B1672199) derivative. rsc.org

Synthesis of Surfactant-like Derivatives and Amphiphilic Copolymers

This compound as an Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound and its isomer, 1-bromododecane, are utilized as intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aidataintelo.com The dodecyl group can contribute to the lipophilicity of the final molecule, which can be important for its biological activity and transport properties.

In the pharmaceutical industry, 1-bromododecane is a precursor for the synthesis of disinfectants such as benzyldodecyldimethylammonium bromide and domiphen (B77167) bromide. chemicalbook.com It has also been used in the synthesis of derivatives of 4-phenyl-1,5-benzodiazepin-2-one, which have shown potential as psychotropic agents. nih.gov Furthermore, this compound itself has been identified in the n-hexane extract of Moringa oleifera root bark, a plant with known antibacterial activity. mdpi.com

In the agrochemical sector, 1-bromododecane is an essential intermediate in the production of certain pesticides and herbicides. dataintelo.com The presence of the long alkyl chain can enhance the efficacy of these crop protection products. dataintelo.com

Role of this compound in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound and its isomer are employed in the production of a variety of specialty chemicals. dataintelo.comicl-industrialproducts.com These are often high-value compounds with specific functions in various industrial applications.

One notable application is in the synthesis of insect pheromones, which are used in pest management strategies. chemicalbook.com Another important use is in the preparation of phase-transfer catalysts. chemicalbook.com These catalysts facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase). Bromododecane is also a key raw material in the synthesis of laurocapram, a penetration enhancer used in topical pharmaceutical formulations. google.com

The following table provides examples of specialty chemicals produced using bromododecane.

| Specialty Chemical | Application | Reference |

| Insect Pheromones | Pest Management | chemicalbook.com |

| Phase-Transfer Catalysts | Chemical Synthesis | chemicalbook.com |

| Laurocapram | Pharmaceutical Penetration Enhancer | google.com |

Construction of Complex Organic Architectures Utilizing this compound

The reactivity of the carbon-bromine bond in this compound allows for its use in the construction of more complex molecular architectures, including quaternary ammonium salts and ionic liquids.

Quaternary ammonium salts (QAS) are compounds with a central nitrogen atom bonded to four organic groups, carrying a positive charge. Ionic liquids (ILs) are salts that are liquid below 100 °C. Both classes of compounds have a wide range of applications, and their properties can be tuned by varying the structure of the cation and anion. Alkyl bromides such as this compound are common reagents for the synthesis of the cationic component.

The synthesis of QAS typically involves the reaction of a tertiary amine with an alkyl bromide, in this case, bromododecane. This reaction, known as quaternization, results in the formation of a quaternary ammonium bromide salt. mdpi.com For example, alkyldecyldimethylammonium bromide can be synthesized by reacting decyldimethylamine with 1-bromododecane. mdpi.com This straightforward reaction is widely used to produce a variety of QAS with different properties. researchgate.netchemicalbook.comtandfonline.comguidechem.comgoogle.comnih.govmdpi.com

Ionic liquids are often synthesized in a two-step process. The first step is the quaternization of an amine or imidazole (B134444) with an alkyl bromide like 1-bromododecane to form a bromide salt. nih.govmdpi.com In the second step, the bromide anion is exchanged for a different anion, which can modify the properties of the resulting ionic liquid. mdpi.com For instance, a gemini-type basic morpholine (B109124) ionic liquid has been synthesized using morpholine, bromododecane, and 1,4-dibromobutane (B41627) as raw materials. rsc.orgrsc.org

The following table lists some of the amines and other precursors that have been reacted with bromododecane to form quaternary ammonium salts and ionic liquids.

| Precursor | Product Type | Reference |

| Decyldimethylamine | Quaternary Ammonium Salt | mdpi.com |

| Didecylamine | Quaternary Ammonium Salt | tandfonline.com |

| N-Ethyl-diethanolamine | Quaternary Ammonium Salt | tandfonline.com |

| N-(3-propylimidazole)-1,8-naphthalene monoimide | Imidazolium Bromide Salt (Ionic Liquid precursor) | nih.gov |

| Morpholine and 1,4-dibromobutane | Gemini-type Basic Morpholine Ionic Liquid | rsc.orgrsc.org |

| 1-Methylimidazole | Imidazolium Bromide (Ionic Liquid precursor) | mdpi.com |

| Choline | Quaternary Ammonium Salt with Gibberellate or L-tryptophanate anion | d-nb.info |

Synthesis of Functionalized Carbazole (B46965) Derivatives with Dodecyl Moieties

Carbazole and its derivatives are well-regarded for their electron-donating properties and are integral components in the development of materials for electronic and optoelectronic devices. The functionalization of the carbazole nitrogen at the 9-position with alkyl chains is a common method to enhance solubility and influence the material's properties.

The synthesis of N-alkylated carbazoles is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of the carbazole ring acts as a nucleophile, displacing a halide from an alkyl halide. While the use of 1-bromoalkanes, such as 1-bromododecane, is widely reported for the synthesis of N-dodecylcarbazoles, the same principle applies to the use of this compound to introduce a dodecan-2-yl group. ub.eduarkat-usa.orgrsc.org The reaction is generally carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity.

General Synthetic Scheme:

The alkylation of a carbazole derivative with this compound would proceed as follows:

Scheme 1: General synthesis of 9-(dodecan-2-yl)-9H-carbazole derivatives.

Key Reaction Components and Conditions:

| Component | Function | Example from Literature (with 1-bromoalkanes) |

| Carbazole Derivative | Starting heterocyclic scaffold | 2,7-Dibromocarbazole, 3,6-Dibromocarbazole rsc.org |

| This compound | Alkylating agent to introduce the dodecan-2-yl group | N/A (Analogous to 1-bromododecane) ub.eduarkat-usa.org |

| Base | Deprotonates the carbazole nitrogen | Sodium Hydride (NaH), Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) rsc.org |

| Solvent | Reaction medium | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), Dimethyl Sulfoxide (B87167) (DMSO) arkat-usa.orgrsc.org |

| Temperature | Reaction condition | Room temperature to 80 °C ub.edu |

The introduction of the branched dodecan-2-yl group, as opposed to a linear dodecyl chain, can have significant implications for the resulting molecule's properties. The secondary alkyl group can introduce steric hindrance that may affect the planarity of the carbazole system and influence its packing in the solid state, which in turn can alter its photophysical and electronic characteristics.

Preparation of Acridone (B373769) Derivatives for Cellular Imaging Applications

Acridone derivatives are a class of tricyclic compounds that have been extensively explored for various biological applications, including as anticancer agents and fluorescent probes for cellular imaging. nih.gov The planar structure of the acridone core allows it to intercalate with DNA, and its fluorescent properties can be tuned by substitution on the acridone ring system. rjpbcs.com

N-alkylation at the 10-position of the acridone nucleus is a common strategy to modify the lipophilicity and cellular uptake of these derivatives. rjpbcs.com Similar to carbazoles, the synthesis of N-alkylated acridones can be achieved via nucleophilic substitution using an alkyl halide. While literature often describes the use of 1-bromoalkanes for this purpose, this compound can be employed to introduce a dodecan-2-yl side chain. This reaction is typically performed under basic conditions to facilitate the deprotonation of the acridone nitrogen. Microwave-assisted synthesis has also been reported as an efficient method for the N-alkylation of acridones. rjpbcs.com

General Synthetic Approach:

The synthesis of an N-(dodecan-2-yl)acridone derivative would involve the following reaction:

Scheme 2: General synthesis of 10-(dodecan-2-yl)acridin-9(10H)-one derivatives.

Research Findings on N-Alkylated Acridones:

Studies on acridone derivatives for cellular imaging have shown that the incorporation of a long alkyl chain, such as a dodecyl group, can lead to the formation of surfactant-like molecules. These molecules can self-assemble in aqueous media, leading to aggregation-induced emission (AIE), a phenomenon that is highly advantageous for cellular imaging applications. The introduction of a branched dodecan-2-yl group using this compound could potentially influence this self-assembly behavior and the resulting photophysical properties.

Formation of Thiazachalcones and Other Heterocyclic Compounds

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to a wide variety of heterocyclic compounds, including flavonoids and benzothiazepines. researchgate.netresearchgate.net Thiazachalcones are aza-analogs of chalcones where one of the phenyl rings is replaced by a pyridine (B92270) ring. N-alkylation of the pyridinic nitrogen in thiazachalcones leads to the formation of quaternary pyridinium (B92312) salts, which have been investigated for their antimicrobial properties. researchgate.net

The synthesis of N-alkyl thiazachalconium salts is typically achieved by reacting the parent thiazachalcone with an alkyl bromide in a suitable solvent. researchgate.netresearchgate.net Research in this area has explored the effect of varying the length of the N-alkyl chain (using 1-bromoalkanes from C5 to C14) on the antimicrobial activity of the resulting compounds. researchgate.net The use of this compound in this reaction would result in a thiazachalconium salt with a branched N-(dodecan-2-yl) substituent.

General Synthetic Pathway:

The reaction of a thiazachalcone with this compound would yield the corresponding N-(dodecan-2-yl)thiazachalconium bromide:

Scheme 3: General synthesis of N-(dodecan-2-yl)thiazachalconium bromides.

Synthesis of Benzothiazepines:

Furthermore, chalcones can react with 2-aminothiophenol (B119425) to form 1,5-benzothiazepine (B1259763) derivatives, a class of seven-membered heterocyclic compounds with a range of biological activities. researchgate.net The reaction proceeds through a Michael addition of the thiol group to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration. While this compound is not directly involved in the formation of the benzothiazepine (B8601423) ring, chalcones functionalized with a dodecyl group could be synthesized and then used as precursors.

Computational and Theoretical Studies on 2 Bromododecane Reactivity

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating the intricate details of reaction pathways involving 2-bromododecane. By constructing computational models, researchers can map out the energy landscape of a reaction, identifying intermediate structures, and, crucially, the transition states that govern the reaction rate.

For instance, in studies of reactions involving the formation of radicals from alkyl halides, molecular modeling can predict the stability of the resulting dodecyl radical and the energy barrier for its formation. In the context of vitamin B12-catalyzed reactions, theoretical studies have been used to understand the tandem radical addition/1,2-aryl migration reaction of 1-bromododecane (B92323). acs.orgchemrxiv.org These models can help to visualize the step-by-step mechanism, such as the 1,2-aryl migration via a specific transition state, leading to the final product. chemrxiv.org

Furthermore, computational models can be used to understand the stereoselectivity of reactions. For example, in dehalogenation reactions, modeling can explain why a particular stereoisomer is preferentially formed. acs.org The computed activation barriers for these pathways provide quantitative predictions of reaction feasibility and kinetics. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules. scispace.com DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. scispace.commdpi.com

For this compound, DFT calculations can provide a wealth of information:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comnih.gov The HOMO-LUMO gap is a crucial indicator of a molecule's stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. nih.gov These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. nih.gov For this compound, the MEP would highlight the electrophilic character of the carbon atom bonded to the bromine and the nucleophilic region around the bromine atom itself.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as chemical potential, hardness, and electrophilicity. mdpi.comkuleuven.be These descriptors quantify the reactivity of a molecule and can be used to compare the reactivity of this compound with other related compounds. nih.gov

Recent studies have utilized DFT to investigate the properties of various organic molecules, demonstrating its power in predicting molecular structure and reactivity with high accuracy when compared to experimental data. mdpi.comresearchgate.net

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a reaction is significantly influenced by its interactions with other molecules, including solvents and other reactants. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time. nih.gov

MD simulations model the movement of atoms and molecules, allowing researchers to observe how this compound molecules interact with each other and with solvent molecules. rsc.org These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around a this compound molecule.

Intermolecular Forces: The nature and strength of van der Waals forces, dipole-dipole interactions, and other non-covalent interactions. columbia.edu

Solvent Effects on Reactivity: How the solvent influences the stability of reactants, transition states, and products, thereby affecting reaction rates and equilibria. columbia.edu

For example, simulations can show how different solvents might alter the conformation of the dodecyl chain or the accessibility of the C-Br bond to a reagent. This understanding is crucial for optimizing reaction conditions.

Micellar Environment Studies and Reagent Localization in Catalytic Systems

Reactions involving lipophilic (oil-loving) molecules like this compound in aqueous media often utilize micellar systems to enhance solubility and reaction rates. acs.orgchemrxiv.org Micelles are aggregates of surfactant molecules that form a hydrophobic core and a hydrophilic shell. Computational studies are vital for understanding how these complex environments influence reactivity.

Theoretical and experimental studies have investigated vitamin B12-catalyzed reactions in micellar solutions, where this compound (or its isomer 1-bromododecane) acts as a lipophilic substrate. acs.orgchemrxiv.orgnih.gov Key findings from these studies include:

Reagent Localization: NMR and theoretical studies, such as those using the COSMO-RS model, have shown that lipophilic reactants like 1-bromododecane and an olefin are localized within the micellar structure, specifically in the Stern layer (the interface region between the hydrophobic core and the hydrophilic shell). acs.orgnih.gov The water-soluble catalyst, vitamin B12, also resides in this interfacial region. acs.orgnih.gov

Enhanced Reaction Rates: The compartmentalization of reactants within the micelles leads to a higher effective concentration, which can significantly increase reaction rates compared to the same reaction in a homogeneous organic solvent. acs.orgchemrxiv.orgnih.gov This is attributed to a favorable change in reaction entropy. acs.orgnih.gov

Surfactant Influence: The choice of surfactant is critical. Studies have shown that cationic surfactants like dodecyl trimethylammonium chloride (DTAC) can be superior for certain reactions, highlighting the importance of electrostatic interactions between the surfactant, reactants, and catalyst. chemrxiv.org

These computational and theoretical approaches provide a detailed picture of the molecular-level events that govern the reactivity of this compound, from the electronic structure of the isolated molecule to its complex behavior in catalytic systems.

Spectroscopic Characterization of 2 Bromododecane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing alkyl bromides like 2-bromododecane and its derivatives.

In the ¹H NMR spectrum of this compound, the proton attached to the carbon bearing the bromine atom (the α-proton) is expected to appear as a multiplet due to coupling with neighboring protons. Its chemical shift would be in the range of 3.4-3.6 ppm, a region characteristic of protons on a carbon bonded to a bromine atom. uwimona.edu.jm The methyl group protons at the C12 position would appear as a triplet around 0.88 ppm, while the protons of the long alkyl chain would produce a complex series of multiplets in the 1.2-1.9 ppm region. oc-praktikum.de The integration of these signals provides a ratio of the number of protons in each unique chemical environment. stackexchange.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the bromine (C2) in this compound will be shifted downfield compared to the other secondary carbons in the chain due to the electronegativity of the bromine atom. uobasrah.edu.iq The terminal methyl carbon (C12) will appear at a characteristic upfield position. For instance, in the related 1-bromododecane (B92323), the carbon attached to bromine (C1) appears around 34 ppm, while the terminal methyl carbon is observed near 14 ppm. oc-praktikum.de

The following table summarizes the expected ¹H NMR chemical shifts for this compound based on typical values for similar alkyl bromides. uwimona.edu.jmoc-praktikum.de

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH(Br)- | 3.4 - 3.6 | Multiplet |

| -CH₂- (adjacent to CH(Br)) | 1.7 - 1.9 | Multiplet |

| -(CH₂)ₙ- | 1.2 - 1.4 | Multiplet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

| -CH₃ (at C1) | ~1.7 | Doublet |

This is an interactive data table. The values are based on general ranges for alkyl bromides and may vary slightly based on the specific solvent and experimental conditions.

When this compound undergoes reactions, the resulting product mixtures can be complex. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unraveling these complex structures.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together the spin systems within a molecule, allowing for the tracing of the carbon chain.

HSQC spectra correlate directly bonded proton and carbon atoms. This is particularly useful for assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons, which are often more easily assigned in the ¹H NMR spectrum.

These techniques are crucial for confirming the regiochemistry and stereochemistry of reaction products, such as those from substitution or elimination reactions involving this compound.

1H NMR and 13C NMR Analysis of Alkyl Bromides and Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mt.com They are particularly useful for identifying the presence or absence of specific functional groups.

For this compound, the most characteristic vibration is the C-Br stretch, which typically appears in the fingerprint region of the IR spectrum, between 690 and 515 cm⁻¹. orgchemboulder.com The spectrum would also show strong absorptions corresponding to C-H stretching vibrations of the alkyl chain, typically in the 2850-2960 cm⁻¹ region. C-H bending vibrations are expected around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). nih.gov The C-H wag of a -CH₂X group (where X is a halogen) can also be observed between 1300-1150 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C-C backbone vibrations of the dodecane (B42187) chain would be prominent in the Raman spectrum. In the related 1-bromododecane, strong, polarized Raman frequencies at 563 and 647 cm⁻¹ are characteristic of the –CH₂Br group. aip.org

When this compound undergoes a reaction, such as elimination to form an alkene, IR and Raman spectroscopy can be used to follow the reaction progress. The disappearance of the C-Br stretching band and the appearance of a C=C stretching band (around 1640-1680 cm⁻¹) and =C-H stretching and bending bands would indicate the formation of the alkene product.

The following table highlights key vibrational frequencies for this compound. orgchemboulder.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 2960 | IR & Raman |

| C-H Bend (Scissoring) | ~1465 | IR |

| C-H Wag (-CH₂X) | 1300 - 1150 | IR |

| C-Br Stretch | 515 - 690 | IR & Raman |

This is an interactive data table. The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. docbrown.info For this compound (C₁₂H₂₅Br), these peaks would be at m/z 248 and 250. nist.govnist.gov

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the bromine atom or cleavage of the carbon-carbon bonds. The most stable carbocation that can be formed is often the base peak in the spectrum. libretexts.org For this compound, cleavage of the C-Br bond would result in a dodecyl cation at m/z 169. Alpha-cleavage (cleavage of the bond adjacent to the C-Br bond) can also occur. libretexts.org For example, cleavage between C2 and C3 would lead to a fragment containing the bromine atom.

When analyzing the products of reactions involving this compound, mass spectrometry can confirm the identity of the products by their molecular weights and fragmentation patterns. For example, in a substitution reaction where the bromine is replaced by a hydroxyl group to form 2-dodecanol, the M⁺ peak would shift to a lower mass corresponding to the new molecular formula, and the M+2 peak would be absent.

A GC-MS spectrum of this compound has been reported in the analysis of metabolites. researchgate.netresearchgate.net

Kinetic and Thermodynamic Investigations of 2 Bromododecane Reactions

Reaction Rate Determination and Kinetic Control in Substitution and Elimination Processes

The rates of reactions involving alkyl halides like 2-bromododecane are typically determined by monitoring the change in concentration of reactants or products over time. Kinetic studies of reactions such as the dehydrobromination of 1-bromododecane (B92323), a primary isomer, have established a rate law that is first order in the palladium catalyst, fractional order in the alkyl bromide, and zeroth order in the amine base. nih.gov This indicates that both the oxidative addition of the alkyl bromide to the catalyst and a subsequent step are partially rate-determining. nih.gov For more sterically hindered alkyl bromides, oxidative addition can become the sole rate-determining step. nih.gov

In competitive reaction environments, this compound can undergo both substitution (S_N2) and elimination (E2) reactions. For instance, the reaction of n-dodecyl bromide with lithium diethylamide results in a competition between S_N2 and E2 pathways. nih.gov Kinetic studies reveal that both processes proceed through trisolvated-monomer-based transition states, and the ratio of substitution to elimination products is largely independent of reactant concentrations. nih.gov

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. libretexts.orgfiveable.me The major product formed is the one that results from the reaction pathway with the lowest activation energy, meaning it is the product that forms the fastest. jackwestin.comlibretexts.org This is not necessarily the most stable product. fiveable.melibretexts.org The transition state for E2 reactions is complex, with the potential for a continuum of states involving varying degrees of bond-breaking and bond-forming. libretexts.org Kinetic studies of many such elimination reactions show they are second order, suggesting a bimolecular mechanism (E2). libretexts.org

A method for real-time reaction rate determination has been developed using photoluminescent perovskite nanoparticles. google.com In a study on the Finkelstein reaction of 2-bromododecanoic acid, the rate of bromide ion release, and thus the reaction rate, was shown to be strongly dependent on the concentration of the alkyl halide. google.com

Table 1: Factors Influencing Kinetic Product Formation

| Factor | Description |

|---|---|

| Reaction Rate | The product that forms the fastest is the kinetic product. jackwestin.com |

| Activation Energy | The kinetic product is formed via the pathway with the lowest activation energy. jackwestin.com |

| Temperature | Lower temperatures typically favor the kinetic product as there may not be enough energy to overcome the activation barrier for the thermodynamic product or for the reverse reaction to occur. libretexts.orgfiveable.me |

| Reversibility | Kinetic control operates when reactions are irreversible. libretexts.org |

Equilibrium Studies and Thermodynamic Control of Product Distribution

In the context of this compound, elimination reactions can lead to a mixture of isomeric alkenes. For example, E2 elimination from 2-bromobutane (B33332) can yield both 1-butene (B85601) and 2-butene. libretexts.org The thermodynamically controlled product is typically the more substituted, and therefore more stable, alkene (Zaitsev's rule). libretexts.orglibretexts.org If the system has enough energy to overcome the activation barriers for both forward and reverse reactions, the product distribution will reflect the relative stabilities of the products. libretexts.org The more stable 1,4-addition product in conjugated diene reactions is a classic example of a thermodynamically controlled product. libretexts.org

Studies on the micellization of ionic liquids synthesized from 1-bromododecane show that the process is primarily entropy-driven, highlighting the significant role of hydrophobic interactions in the thermodynamics of the system. nih.gov

Activation Energy and Reaction Coordinate Analysis for this compound Transformations

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products and corresponds to the energy of the transition state on a reaction coordinate diagram. jackwestin.com A reaction with a smaller activation energy will be more kinetically favorable. jackwestin.com

A reaction coordinate diagram illustrates the energy profile of a reaction, plotting energy against the progress of the reaction. The peaks on this diagram represent transition states, and the valleys represent intermediates or products. For competing reactions, such as substitution and elimination, there are multiple pathways, each with its own activation energy. libretexts.org The initial proton-bonding step in the addition of HBr to 1,3-butadiene (B125203) is the rate-determining step, indicated by a large activation energy. libretexts.org

Specific activation energy values for this compound are not abundant in the literature, but related data provide context. For example, the reduction of hexabromocyclododecane (HBCD), which involves 2-bromo dodecane (B42187) as an intermediate, was found to have an activation energy of 29.2 kJ/mol, suggesting the rate-limiting step is a surface-mediated reaction. researchgate.net In some radical polymerizations, the activation energy for the isomerization of cyclic free radicals is relatively low, facilitating ring-opening reactions. uni-marburg.de Mechanistic studies can reveal that the apparent rate-determining step, such as a C-H activation, may actually follow a fast, reversible pre-equilibrium, with a subsequent step like oxidative addition being the true slow step. acs.org

Influence of Solvent and Temperature on Reaction Kinetics and Selectivity

Solvent and temperature are critical parameters that can profoundly influence the rate, outcome, and selectivity (the ratio of different products) of reactions involving this compound.

Influence of Solvent: The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, or products. jackwestin.com In the palladium-catalyzed dehydrobromination of 1-bromododecane, the precipitation of the ammonium (B1175870) bromide salt byproduct in dioxane is crucial as it prevents the protonation and deactivation of the active palladium catalyst. nih.gov The use of a polar aprotic solvent like DMSO promotes S_N2 reactions and can help avoid skeletal rearrangements. acs.org

The reaction medium can dramatically alter reaction rates. In a vitamin B12-catalyzed tandem radical addition involving 1-bromododecane, moving from a homogeneous organic solvent to an aqueous micellar solution significantly increased the reaction rate. nih.govacs.orgchemrxiv.org This acceleration is attributed to a change in reaction entropy resulting from the compartmentalization of reactants within the micelles. nih.govacs.orgchemrxiv.org However, in other cases, such as the Baeyer-Villiger reaction, the rate constant has been observed to decrease as solvent polarity increases. researchgate.net

Influence of Temperature: Temperature has a dual effect on reactions. Generally, increasing the temperature increases the rate of all reactions by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control. fiveable.me

Low Temperatures: At lower temperatures (e.g., 0°C or below), reactions are often irreversible. The product distribution is governed by kinetic control, favoring the product that forms fastest (lowest activation energy). libretexts.org

High Temperatures: At higher temperatures (e.g., 40°C), reactions often become reversible, allowing equilibrium to be reached. libretexts.org The product distribution shifts to thermodynamic control, favoring the most stable product. libretexts.orgfiveable.me

In the photooxidation of n-dodecane, reaction times were significantly longer at lower temperatures (5°C) compared to room temperature (25°C). copernicus.org Furthermore, the molecular composition of the secondary organic aerosol products was substantially different, with larger molecules forming at the lower temperature. copernicus.org

Table 2: Summary of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 98299 |

| 1-Bromododecane | 8889 |

| 2-Bromododecanoic acid | 134547 |

| Dodecane | 11006 |

| 1-Butene | 7844 |

| 2-Butene | 7845 |

| 1,3-Butadiene | 7845 |

| Lithium diethylamide | 2724200 |

| Dioxane | 7261 |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Toluene | 1140 |

| Acetonitrile | 6342 |

| 1-methylimidazole | 11335 |

| 4-methylmorpholine | 7968 |

| n-dodecyl bromide | 8889 |

| n-octyl benzenesulfonate | 78155 |

| Palladium | 23939 |

Environmental Fate and Degradation Pathways of 2 Bromododecane

Microbial Biodegradation Processes of Brominated Alkanes

Microbial activity is a primary driver in the breakdown of organic pollutants in soil and aquatic environments. Certain microorganisms have evolved enzymatic machinery capable of degrading halogenated compounds, including brominated alkanes.

Hexabromocyclododecane (HBCD) is a widely used brominated flame retardant that has been identified as a persistent organic pollutant. researchgate.netresearchgate.net Its degradation in the environment is of significant interest. Studies have shown that the microbial degradation of HBCD can lead to the formation of various metabolites. For instance, research on the biodegradation of HBCD by the bacterium Shewanella oneidensis MR-1 identified 2-bromododecane as one of the intermediate products. researchgate.net This finding suggests that the breakdown of the cyclic HBCD structure can result in the formation of linear brominated alkanes.

In addition to this compound, other metabolites identified during the co-metabolic degradation of HBCD by S. oneidensis MR-1 include 2,7,10-trimethyldodecane (B1202903) and 4-methyl-1-decene. researchgate.net The identification of these compounds provides insight into the complex degradation pathways involved, which include debromination and the cleavage of the carbon ring. The presence of these metabolites underscores the role of microbial action in transforming complex brominated compounds into simpler, and potentially less harmful, substances.

Further studies on the metabolism of HBCD in rats and wildlife have also revealed the formation of various hydroxylated and debrominated metabolites, indicating that similar metabolic pathways may occur across different biological systems. nih.govacs.orgcapes.gov.brnih.gov